2-bromo-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-5-methoxybenzamide
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Overview
Description
2-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-5-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-5-METHOXYBENZAMIDE can be achieved through a series of chemical reactions involving enaminonitriles and benzohydrazides. One method involves a microwave-mediated, catalyst-free, and eco-friendly approach. This tandem reaction includes a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve heating the reactants in toluene at 120°C for 24 hours .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-5-METHOXYBENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-5-METHOXYBENZAMIDE involves its interaction with specific molecular targets. For example, it acts as an inhibitor of CDK2/cyclin A2, which plays a crucial role in cell cycle progression. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK2/cyclin A2 complex and the subsequent activation of apoptotic pathways.
Comparison with Similar Compounds
Similar compounds to 2-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-5-METHOXYBENZAMIDE include:
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolo[1,5-a]pyrimidine core and exhibits similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against CDK2, this compound has been studied for its potential in cancer treatment.
2-Bromo-5-fluorobenzamide: This compound features a similar benzamide structure and is used in various chemical syntheses.
The uniqueness of 2-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-5-METHOXYBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H12BrN5O3 |
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Molecular Weight |
378.18 g/mol |
IUPAC Name |
2-bromo-5-methoxy-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C14H12BrN5O3/c1-7-11(13(22)20-14(18-7)16-6-17-20)19-12(21)9-5-8(23-2)3-4-10(9)15/h3-6H,1-2H3,(H,19,21)(H,16,17,18) |
InChI Key |
XTHLBHJCCJQTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)C3=C(C=CC(=C3)OC)Br |
Origin of Product |
United States |
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